molecular formula C11H11FN2O B13282186 [1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol

[1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol

Cat. No.: B13282186
M. Wt: 206.22 g/mol
InChI Key: QFMRQTNNILTSBJ-UHFFFAOYSA-N
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Description

[1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluorophenyl group and a hydroxymethyl group in this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate then undergoes cyclization with acetylacetone to form the pyrazole ring. The final step involves the reduction of the carbonyl group to a hydroxymethyl group using a reducing agent such as sodium borohydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reaction conditions can be optimized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced back to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of [1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanone.

    Reduction: Regeneration of [1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

[1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol is a chemical compound with the molecular formula C11H11FN2OC_{11}H_{11}FN_2O and a molecular weight of 206.22 g/mol . It is also known by other names such as 1780570-07-1, DTXSID201219628, EN300-1461220, and 1H-Pyrazole-4-methanol, 1-(3-fluorophenyl)-3-methyl- .

Chemical Information

  • IUPAC Name : [1-(3-fluorophenyl)-3-methylpyrazol-4-yl]methanol
  • InChI : InChI=1S/C11H11FN2O/c1-8-9(7-15)6-14(13-8)11-4-2-3-10(12)5-11/h2-6,15H,7H2,1H3
  • InChIKey : MBLQZNCEPPJIGW-UHFFFAOYSA-N
  • SMILES : CC1=NN(C=C1CO)C2=CC(=CC=C2)F

Potential Applications

While the provided search results do not offer specific applications of this compound, they do point to the use of related compounds in scientific research:

  • 1-Ethyl-3-methyl-1H-pyrazol-4-amine : This compound and related products are used for scientific research .
  • Ferrocene-based compounds : These have shown promise as antimalarial and anticancer drug candidates .
  • Pyrazoles and triazoles : These were used in the synthesis of complex molecules with potential applications as building blocks in more complex structures .
  • (S)-1-(4-fluorophenyl) derivatives : These are crystalline forms that could be used in pharmaceutical applications .
  • Fluorine-containing compounds: Fluorine plays a significant role in medicinal chemistry .

Mechanism of Action

The mechanism of action of [1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the hydroxymethyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison:

  • [1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol is unique due to the presence of both a fluorophenyl group and a hydroxymethyl group, which confer distinct chemical and biological properties.
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole has a more complex structure with additional aromatic rings, which may affect its reactivity and biological activity.
  • 3-(4-Fluorophenyl)-5-methyl-1H-pyrazole lacks the hydroxymethyl group, which may result in different chemical reactivity and biological interactions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

[1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article consolidates current research findings on the biological activity of this specific compound, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

  • Molecular Formula : C10H10F N3O
  • Molecular Weight : 195.2 g/mol
  • CAS Number : 926210-77-7

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. One study demonstrated that compounds similar to this compound effectively inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. The IC50 values for some pyrazole derivatives ranged from 0.01 to 5.40 µM, indicating potent anti-inflammatory activity compared to standard drugs like diclofenac .

2. Anticancer Properties

Pyrazole derivatives have shown promise in cancer research, particularly in inhibiting cell proliferation in various cancer cell lines. For instance, compounds related to this compound demonstrated significant antiproliferative effects against breast cancer (MCF-7) and glioblastoma cell lines. The reported IC50 values were as low as 0.08 µM for MCF-7 cells, suggesting strong anticancer potential .

The mechanisms underlying the biological activities of pyrazole derivatives often involve:

  • Inhibition of Enzymatic Activity : Many pyrazoles act as inhibitors of key enzymes involved in inflammation and cancer progression.
  • Induction of Apoptosis : Studies have shown that these compounds can induce programmed cell death in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory activity of several pyrazole derivatives, including this compound. The results indicated a significant reduction in inflammatory markers in animal models treated with these compounds. The mechanism was linked to the inhibition of COX enzymes and reduced production of prostaglandins.

Case Study 2: Anticancer Activity

In vitro studies on glioblastoma cells revealed that this compound exhibited cytotoxic effects with an IC50 value significantly lower than that of standard chemotherapeutic agents. The study utilized assays such as MTT and colony formation tests to assess cell viability and proliferation rates .

Summary of Findings

Biological ActivityMechanismIC50 Value (µM)Reference
Anti-inflammatoryCOX inhibition0.01 - 5.40
Anticancer (MCF-7)Apoptosis induction0.08
Anticancer (Glioblastoma)CytotoxicityVaries

Properties

Molecular Formula

C11H11FN2O

Molecular Weight

206.22 g/mol

IUPAC Name

[1-(4-fluorophenyl)-3-methylpyrazol-4-yl]methanol

InChI

InChI=1S/C11H11FN2O/c1-8-9(7-15)6-14(13-8)11-4-2-10(12)3-5-11/h2-6,15H,7H2,1H3

InChI Key

QFMRQTNNILTSBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CO)C2=CC=C(C=C2)F

Origin of Product

United States

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